molecular formula C6H14ClNO2S B555567 Methyl 2-amino-4-(methylthio)butanoate hydrochloride CAS No. 16118-36-8

Methyl 2-amino-4-(methylthio)butanoate hydrochloride

Cat. No. B555567
CAS RN: 16118-36-8
M. Wt: 199.7 g/mol
InChI Key: MEVUPUNLVKELNV-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is a chemical compound with the molecular formula C6H13NO2S . HCl . It is used extensively in scientific research, particularly in fields like pharmaceuticals, synthetic organic chemistry, and drug delivery systems.


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” can be represented by the InChI code: 1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H . This indicates that the molecule consists of a methylthio group (-SCH3) attached to the fourth carbon of a butanoate chain, with an amino group (-NH2) attached to the second carbon.


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 199.7 and is typically stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Mutagenicity and Carcinogenic Potential

Methyl 2-amino-4-(methylthio)butanoate hydrochloride, related to 2-Chloro-4-(methylthio)butanoic acid, is studied for its role in forming reactive intermediates associated with mutagenicity. These intermediates, like 1-methyl-2-thietaniumcarboxylic acid, may contribute to the mutagenic and suspected carcinogenic properties observed in certain preserved fish products (Jolivette, Kende, & Anders, 1998).

2. Nutritional Benefits and Intestinal Health

The compound, especially its variant DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), is extensively researched in the context of poultry nutrition. HMTBA is shown to protect intestinal epithelial barrier function in vitro, with implications for improving intestinal homeostasis and the quality of poultry products. This effect is attributed to its role in the transsulfuration pathway, leading to increased production of antioxidant metabolites like taurine and glutathione (Martín-Venegas, Brufau, Guerrero-Zamora, Mercier, Geraert, & Ferrer, 2013).

3. Synthesis and Structural Studies

The chemical synthesis of compounds derived from Methyl 2-amino-4-(methylthio)butanoate hydrochloride has been explored. One such study involves the preparation of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, showcasing the diverse synthetic applications of this compound in organic chemistry (Zhou Yawen, 2004).

4. Application in Poultry Nutrition

Another aspect of HMTBA is its role as a dietary methionine source in poultry nutrition. Its conversion to L-Met in the intestinal epithelium and subsequent incorporation into cellular proteins highlight its nutritional importance. This process is shown to be up-regulated by HMTBA supplementation, underscoring its efficiency as a dietary source of methionine (Martín-Venegas, Brufau, Mercier, Geraert, & Ferrer, 2011).

5. Biomedical Research

In the field of biomedical research, derivatives of 4-amino-2-methylidene 4-oxobutanoic acid, structurally related to Methyl 2-amino-4-(methylthio)butanoate hydrochloride, have been explored for their antimicrobial properties. These studies involve the synthesis and evaluation of compounds with potential pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Safety And Hazards

“Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVUPUNLVKELNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936465
Record name Methyl methioninate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(methylthio)butanoate hydrochloride

CAS RN

16118-36-8, 2491-18-1
Record name Methionine, methyl ester, hydrochloride (1:1)
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Record name Methyl DL-methionate hydrochloride
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Record name 2491-18-1
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Record name Methyl methioninate--hydrogen chloride (1/1)
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Record name Methyl DL-methionate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Li, H Fang, X Wang, L Hu, W Xu - European journal of medicinal …, 2009 - Elsevier
A series of aminopeptidase inhibitors with cyclic-imide scaffold are described. The biological characterization for the piperidinedione analogues revealed that most compounds …
Number of citations: 20 www.sciencedirect.com
X Li, J Wang, L Zhang, W Xu - Archiv der Pharmazie, 2011 - Wiley Online Library
The synthesis of a series of novel N‐α‐galloylated isoglutamic acid γ‐amide peptidomimetics is described. Their enzymatic inhibition against aminopeptidase N (APN/CD13) and matrix …
Number of citations: 12 onlinelibrary.wiley.com

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